
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 1,2,3,4-tetrahydroacridine with allyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes . This intercalation can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide can be compared with other acridine derivatives such as:
1,2,3,4-tetrahydro-9-acridinecarboxamide: Lacks the allyl group, which may affect its biological activity and chemical reactivity.
N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide: Contains a butyl group instead of an allyl group, which may influence its solubility and interaction with biological targets.
N-phenyl-1,2,3,4-tetrahydro-9-acridinecarboxamide: Contains a phenyl group, which may enhance its ability to intercalate into DNA and affect its biological activity.
This compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties .
Biological Activity
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the modification of acridine derivatives. The compound can be synthesized through various methods including:
- Cyclization Reactions : Utilizing precursors that contain both amine and carboxylic acid functionalities.
- Allylation : The introduction of the allyl group is crucial for enhancing biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound also shows promising antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate its potential as an antimicrobial agent.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Gene Expression : It influences the expression of genes associated with cell cycle regulation and apoptosis.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model for breast cancer. The study reported a significant reduction in tumor size and weight compared to control groups after treatment with the compound over a period of four weeks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide and its analogs?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds. For example, Suzuki-Miyaura cross-coupling with boronic ester intermediates (e.g., 1-methylpyrazole-4-boronic ester) in dioxane/water mixtures under palladium catalysis is effective for introducing substituents . Purification often employs column chromatography, and yields can be optimized by adjusting reaction times (e.g., 12–24 hours at 80–100°C) .
Key Reagents and Conditions :
Q. How is this compound structurally characterized?
- Methodological Answer : Structural confirmation relies on a triad of spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing allyl groups (δ ~5–6 ppm for vinyl protons) and tetrahydroacridine core signals.
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .
For analogs with halogen substituents (e.g., 6-chloro derivatives), additional elemental analysis (C, H, N) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of acridinecarboxamide derivatives?
- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent position, allyl vs. benzyl groups) or assay conditions. A systematic approach includes:
Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., 6-chloro vs. 6-fluoro) and test under standardized in vitro assays (e.g., cholinesterase inhibition) .
Bioactivity Profiling : Use orthogonal assays (e.g., NMDA receptor binding vs. acetylcholinesterase inhibition) to identify off-target effects .
Data Normalization : Account for differences in cell lines, enzyme sources, or buffer conditions when comparing studies .
Example: N-Benzyl analogs show stronger cholinesterase inhibition than N-allyl derivatives, likely due to enhanced hydrophobic interactions .
Q. What electrochemical properties influence the bioactivity of tetrahydroacridine derivatives?
- Methodological Answer : Cyclic voltammetry (CV) reveals redox behavior critical for pro-drug activation or antioxidant activity. Key parameters include:
- Redox Potentials : Tetrahydroacridines exhibit oxidation peaks near +0.8–1.2 V (vs. Ag/AgCl), correlating with electron-donating substituents (e.g., methoxy groups) .
- Stability Studies : Electrochemical degradation products (e.g., quinone derivatives) can be monitored via UV-Vis spectroscopy .
Application : Derivatives with lower oxidation potentials may enhance radical-scavenging activity in neurodegenerative models .
Q. What computational approaches predict target interactions for acridinecarboxamide derivatives?
- Methodological Answer :
- Molecular Docking : Models binding poses with targets like acetylcholinesterase (e.g., PDB ID 4EY7). Focus on π-π stacking between the acridine core and aromatic residues (e.g., Trp286) .
- QSAR Modeling : Uses descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity .
- MD Simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .
Example: N-Allyl derivatives show reduced steric hindrance compared to bulkier N-benzyl groups, improving fit into enzymatic pockets .
Properties
CAS No. |
345208-39-1 |
---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-prop-2-enyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H18N2O/c1-2-11-18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h2-3,5,7,9H,1,4,6,8,10-11H2,(H,18,20) |
InChI Key |
SIZZIFZNPOQJSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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